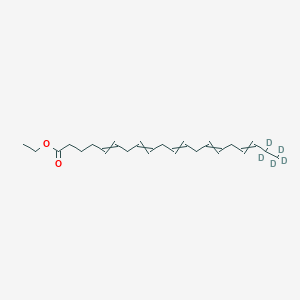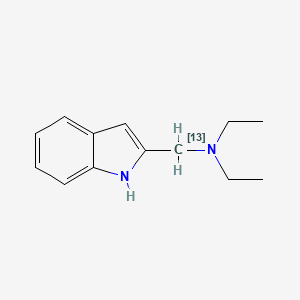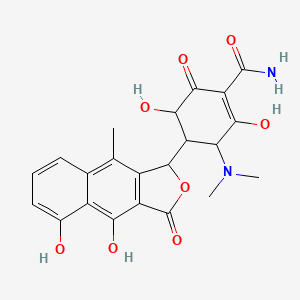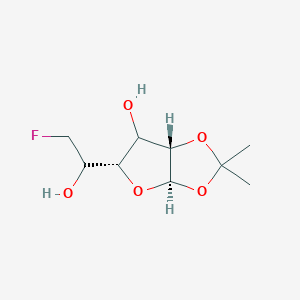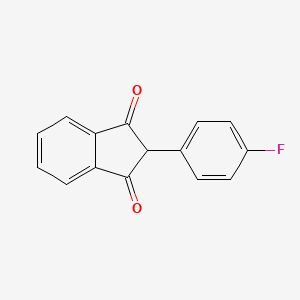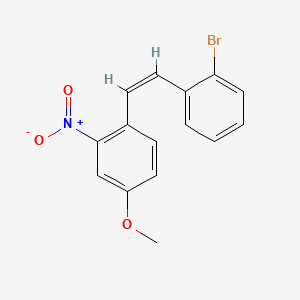![molecular formula C49H30N6Na6O23S6 B1141301 hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate CAS No. 202983-32-2](/img/structure/B1141301.png)
hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF279 involves multiple steps, starting from the appropriate naphthalene derivatives. The key steps include:
Formation of the bis-imino intermediate: This involves the reaction of naphthalene derivatives with phenylenediamine under controlled conditions.
Sulfonation: The intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the hexasodium salt
Industrial Production Methods
Industrial production of NF279 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of naphthalene derivatives and phenylenediamine are reacted in industrial reactors.
Continuous sulfonation: The sulfonation step is carried out in continuous flow reactors to ensure consistent product quality.
Purification and crystallization: The final product is purified through crystallization and filtration to obtain high-purity NF279
Chemical Reactions Analysis
Types of Reactions
NF279 undergoes several types of chemical reactions, including:
Oxidation: NF279 can be oxidized under strong oxidative conditions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the reduction of sulfonic acid groups.
Substitution: NF279 can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer sulfonic acid groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonic acid groups
Scientific Research Applications
NF279 has a wide range of applications in scientific research, including:
Chemistry: Used as a selective antagonist in studies involving P2X1 receptors.
Biology: Employed in experiments to understand the role of P2X1 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving P2X1 receptor dysregulation.
Industry: Utilized in the development of new drugs targeting P2X1 receptors
Mechanism of Action
NF279 exerts its effects by selectively binding to and inhibiting P2X1 receptors. This inhibition prevents the activation of these receptors by adenosine triphosphate (ATP), thereby blocking the downstream signaling pathways. The compound also interferes with the functional engagement of CCR5 and CXCR4 by the HIV-1 envelope protein, making it a dual HIV-1 coreceptor inhibitor .
Comparison with Similar Compounds
Similar Compounds
Suramin: Another P2X receptor antagonist with broader selectivity.
PPADS (pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid): A non-selective P2X receptor antagonist.
NF023: A selective P2X1 receptor antagonist with a different chemical structure
Uniqueness of NF279
NF279 is unique due to its high selectivity for P2X1 receptors and its dual role as an HIV-1 coreceptor inhibitor. This makes it a valuable tool in both receptor studies and HIV research .
Properties
IUPAC Name |
hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMCMLNRWDKUDB-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H30N6Na6O23S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1401.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does NF279 interact with P2X1 receptors?
A2: NF279 acts as a potent and selective antagonist of P2X1 receptors, effectively blocking their activation by ATP. This interaction prevents the influx of cations like calcium, ultimately inhibiting downstream signaling pathways associated with P2X1 receptor activation. [, ]
Q2: Does NF279 exhibit any agonistic activity on P2X1 receptors?
A3: While primarily classified as an antagonist, some studies suggest that NF279 may exert partial agonistic effects on P2X1 receptors under certain conditions, particularly at lower concentrations. []
Q3: Does NF279 interact with other P2X receptor subtypes?
A4: Yes, NF279 has been shown to inhibit other P2X receptor subtypes, including P2X2, P2X3, and P2X7, although its potency and selectivity for these subtypes are lower compared to P2X1. [, , ]
Q4: Does NF279 interact with targets beyond P2X receptors?
A5: Research suggests that NF279 can also affect non-purinergic targets. For instance, it has been shown to interfere with HIV-1 fusion by blocking virus-coreceptor interactions, specifically by antagonizing the signaling function of chemokine receptors CCR5 and CXCR4. [] Furthermore, NF279 can inhibit the binding of TIMP-3 to LRP1, increasing extracellular TIMP-3 levels and offering potential for treating osteoarthritis. []
Q5: What are the downstream effects of NF279-mediated P2X1 receptor antagonism in a physiological context?
A6: NF279's actions are context-dependent. For example, in the context of HIV-1 infection, NF279 inhibits viral fusion and replication. [, ] In the renal system, NF279 has been shown to inhibit pressure-induced afferent arteriolar autoregulatory responses by blocking P2X1 receptors on preglomerular microvascular smooth muscle cells. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
